molecular formula C21H22FN3O2 B5142103 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5142103
M. Wt: 367.4 g/mol
InChI Key: SUNYYXXWHRRHFG-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperazine moiety, a fluorophenyl group, and a pyrrolidine-2,5-dione core. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Cyclization to Form the Pyrrolidine-2,5-dione Core: The final step involves the cyclization of the intermediates to form the pyrrolidine-2,5-dione core, which is achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the fluorine atom, which may affect its chemical and biological properties.

    3-(4-Benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Contains a chlorine atom instead of fluorine, leading to different reactivity and interactions.

    3-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Features a methyl group, which can influence its steric and electronic properties.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYYXXWHRRHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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